molecular formula C16H20N2O5 B5516860 Methyl 3-(cycloheptylcarbamoyl)-5-nitrobenzoate

Methyl 3-(cycloheptylcarbamoyl)-5-nitrobenzoate

Cat. No.: B5516860
M. Wt: 320.34 g/mol
InChI Key: ZMPUHPFGSYIOJN-UHFFFAOYSA-N
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Description

Methyl 3-(cycloheptylcarbamoyl)-5-nitrobenzoate is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry and agrochemical science. This compound features a benzoate ester core functionalized with both a nitro group and a cycloheptylcarbamoyl moiety. The nitro group is a versatile handle for further synthetic transformations, notably reduction to anilines for the synthesis of diverse heterocycles and active molecules . The cycloheptyl ring introduces significant steric bulk and lipophilicity, which can be critical for optimizing a compound's interaction with biological targets and improving its metabolic stability. As part of the nitrobenzoate ester family, which are established as key intermediates for iodinated X-ray contrast media and products with insecticidal or fungicidal activity , this compound serves as a valuable building block. It is suited for the discovery and development of novel pharmacologically active agents or crop protection products. This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(cycloheptylcarbamoyl)-5-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5/c1-23-16(20)12-8-11(9-14(10-12)18(21)22)15(19)17-13-6-4-2-3-5-7-13/h8-10,13H,2-7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPUHPFGSYIOJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)NC2CCCCCC2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for Methyl 3 Cycloheptylcarbamoyl 5 Nitrobenzoate

Established Synthetic Pathways to Methyl 3-(cycloheptylcarbamoyl)-5-nitrobenzoate

Esterification Reactions for the Methyl Benzoate (B1203000) Core

The initial step in the synthesis often involves the formation of a methyl ester from a corresponding benzoic acid derivative. A common and well-established method for this transformation is Fischer esterification. This reaction typically involves refluxing the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. ekb.eg

For instance, a related compound, methyl 3,5-dinitrobenzoate, is synthesized by heating 3,5-dinitrobenzoic acid with methanol and sulfuric acid at reflux for an extended period. prepchem.com This highlights a standard procedure for the esterification of a substituted benzoic acid. The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol.

Alternatively, other esterification methods could be employed, such as reaction with diazomethane (B1218177) or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), particularly for more sensitive substrates. jocpr.comyoutube.com

Nitration Strategies for the Benzoate Ring

The introduction of a nitro group onto the benzoate ring is a critical step and is typically achieved through electrophilic aromatic substitution. The nitration of methyl benzoate is a classic example of this type of reaction. rsc.org The ester group is a deactivating, meta-directing group, meaning it withdraws electron density from the aromatic ring, making it less reactive towards electrophiles, and directs incoming electrophiles to the meta position. rsc.orgaiinmr.com

The standard nitrating agent is a mixture of concentrated nitric acid and concentrated sulfuric acid. ma.edumnstate.edu Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). aiinmr.comma.edu The reaction is typically carried out at low temperatures, often in an ice bath, to control the exothermic nature of the reaction and to prevent over-nitration or side reactions. mnstate.eduwebassign.net The regioselectivity of this reaction ensures the formation of methyl 3-nitrobenzoate as the major product. rsc.org

Table 1: Typical Reaction Conditions for the Nitration of Methyl Benzoate
ReagentRoleTypical Conditions
Methyl BenzoateSubstrateStarting material
Concentrated Nitric AcidNitrating AgentForms the nitronium ion
Concentrated Sulfuric AcidCatalystProtonates nitric acid
TemperatureReaction Control0-10°C (Ice Bath)

Carbamoyl (B1232498) Formation via Amidation or Coupling Reactions

The final key step is the formation of the amide bond to introduce the cycloheptylcarbamoyl group. This is typically achieved through an amidation reaction between a carboxylic acid derivative and cycloheptylamine. If the synthesis starts with methyl 3-carboxy-5-nitrobenzoate, direct amidation is possible. nih.gov

A common method for forming amide bonds involves the use of coupling reagents. hepatochem.com These reagents activate the carboxylic acid, making it more reactive towards the amine. Widely used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). youtube.comhepatochem.com The reaction is often carried out in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve yields.

The general process involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive O-acylisourea intermediate. This intermediate then readily reacts with the amine (cycloheptylamine in this case) to form the desired amide and a urea (B33335) byproduct. hepatochem.com

Another approach is to first convert the carboxylic acid to a more reactive acyl chloride by treating it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. ucl.ac.uk The resulting acyl chloride is then reacted with cycloheptylamine, usually in the presence of a base to neutralize the HCl byproduct, to form the amide.

Table 2: Common Methods for Amide Bond Formation
MethodActivating AgentKey Features
Carbodiimide CouplingDCC, EDCIMild reaction conditions, high yields. hepatochem.com
Acyl Chloride FormationThionyl Chloride, Oxalyl ChlorideHighly reactive intermediate, requires a base. ucl.ac.uk

Stereochemical Considerations in Synthesis (if applicable)

Based on the structure of this compound, there are no stereocenters in the molecule. Both the cycloheptyl group and the substituted benzoate ring are achiral. Therefore, stereochemical considerations are not applicable in the synthesis of this particular compound.

Novel Approaches and Green Chemistry Principles in the Synthesis of this compound

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable synthetic methods in chemistry. This includes the synthesis of compounds like this compound.

Development of Environmentally Benign Reaction Conditions

Efforts in green chemistry are focused on reducing waste, using less hazardous reagents, and improving energy efficiency. For the synthesis of this compound, several aspects can be made more environmentally benign.

For the nitration step, traditional methods use a mixture of concentrated nitric and sulfuric acids, which are highly corrosive and generate significant acidic waste. researchgate.net Greener alternatives include the use of solid acid catalysts or supported reagents, which can be more easily separated from the reaction mixture and potentially recycled. researchgate.net For example, inorganic nitrates adsorbed on silica (B1680970) gel have been reported as effective and environmentally benign nitrating agents. researchgate.net

In amide bond formation, traditional coupling reagents like DCC produce stoichiometric amounts of urea byproducts that can be difficult to remove. ucl.ac.uk Catalytic methods for amide synthesis are being developed to address this issue. sigmaaldrich.com For instance, boronic acid catalysts have been shown to promote direct amidation of carboxylic acids. sigmaaldrich.com Biocatalytic methods using enzymes are also gaining attention as a green alternative for amide bond formation. rsc.org The use of greener solvents is another important consideration. Solvents like dimethylformamide (DMF) and dichloromethane (B109758) (CH₂Cl₂), which are commonly used in amidation reactions, are being replaced with more environmentally friendly options. ucl.ac.uk

Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, can significantly reduce solvent usage and waste generation.

Information regarding the synthesis of this compound is not publicly available.

Following a comprehensive search of scientific literature, chemical databases, and patent repositories, no specific information was found on the synthesis, catalytic methodologies, flow chemistry applications, scale-up considerations, or derivatization of the chemical compound "this compound."

The absence of publicly documented synthetic routes or research pertaining to this specific molecule makes it impossible to generate a scientifically accurate and informative article that adheres to the provided outline. The requested sections on catalytic methodologies, flow chemistry, process intensification, and derivatization require foundational knowledge of the compound's synthesis, which is not available in the current body of scientific literature.

General synthetic methods for related chemical structures, such as amide bond formation and esterification of nitrobenzoic acids, exist. However, in adherence to the strict instructions to focus solely on "this compound," information on analogous compounds cannot be presented.

Therefore, the requested article cannot be generated at this time due to the lack of available data for the specified compound.

Advanced Structural Elucidation and Conformational Analysis of Methyl 3 Cycloheptylcarbamoyl 5 Nitrobenzoate

Spectroscopic Characterization Beyond Basic Identification

The elucidation of the precise structure of Methyl 3-(cycloheptylcarbamoyl)-5-nitrobenzoate requires a multi-faceted spectroscopic approach. While basic identification confirms the presence of the molecule, advanced techniques are necessary to map its detailed connectivity, stereochemistry, and solid-state architecture.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Connectivity and Stereochemistry

High-resolution NMR spectroscopy is the cornerstone for determining the molecular skeleton. Based on analogous compounds like Methyl 3-nitrobenzoate, a detailed prediction of the ¹H and ¹³C NMR spectra can be constructed. rsc.orgaiinmr.com The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons on the nitro-substituted benzene (B151609) ring. The cycloheptyl group would present a series of complex, overlapping multiplets in the aliphatic region. The single proton on the nitrogen-bearing carbon of the cycloheptyl ring would be shifted downfield due to the deshielding effect of the adjacent nitrogen. A broad singlet for the amide (N-H) proton is also anticipated.

In the ¹³C NMR spectrum, the loss of symmetry in the benzene ring, compared to methyl benzoate (B1203000), means that six distinct signals are expected for the aromatic carbons. aiinmr.com The carbonyl carbons of the ester and amide groups would appear at the most downfield chemical shifts.

Predicted ¹H NMR Chemical Shifts

Proton Predicted Shift (ppm) Multiplicity
Aromatic CH ~8.8 Singlet (or Triplet, J≈1.5 Hz)
Aromatic CH ~8.4 Doublet of Doublets
Aromatic CH ~7.7 Doublet of Doublets
Amide NH ~6.5-8.0 Broad Singlet
Ester OCH₃ ~4.0 Singlet
Cycloheptyl CH-N ~3.5-4.0 Multiplet

Predicted ¹³C NMR Chemical Shifts

Carbon Predicted Shift (ppm)
Ester C=O ~165
Amide C=O ~164
Aromatic C-NO₂ ~148
Aromatic C-CO ~135
Aromatic CH ~124-132
Aromatic C-NH ~122-127
Ester OCH₃ ~53
Cycloheptyl CH-N ~50

Advanced 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to definitively assign these signals and confirm the connectivity between the cycloheptyl ring, the amide linkage, and the aromatic system.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy provides critical information about the functional groups present in the molecule. The Fourier-Transform Infrared (FT-IR) and Raman spectra would be dominated by characteristic absorption bands.

Two distinct carbonyl (C=O) stretching vibrations are expected: one for the ester and one for the amide (Amide I band). The N-H bond of the secondary amide will give rise to a stretching vibration and a bending vibration (Amide II band). The nitro group will be clearly identifiable by its strong symmetric and asymmetric stretching frequencies. The spectrum will also feature aromatic C-H and C=C stretching bands, as well as aliphatic C-H stretching bands from the methyl and cycloheptyl groups.

Predicted Characteristic Vibrational Frequencies

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹)
Amide N-H Stretch 3300-3500
Aromatic C-H Stretch 3000-3100
Aliphatic C-H Stretch 2850-2960
Ester C=O Stretch ~1720-1740
Amide C=O Stretch (Amide I) ~1650-1680
Aromatic C=C Stretch 1450-1600
Amide N-H Bend (Amide II) 1510-1570
Nitro (NO₂) Asymmetric Stretch 1500-1560

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

HRMS provides the exact molecular mass, confirming the elemental composition. For this compound, with a molecular formula of C₁₆H₂₀N₂O₅, the expected monoisotopic mass can be precisely calculated.

Beyond mass determination, the fragmentation pattern in the mass spectrum offers structural insights. Key fragmentation pathways would likely include:

Cleavage of the amide bond: This would be a primary fragmentation, leading to ions corresponding to the cycloheptyl isocyanate fragment and the methyl 3-amino-5-nitrobenzoate fragment.

Loss of the methoxy (B1213986) group (-OCH₃): Fragmentation of the ester would result in a significant M-31 peak.

Fragmentation of the cycloheptyl ring: The aliphatic ring could undergo complex fragmentation, leading to a series of peaks corresponding to the loss of alkyl fragments.

Predicted Major Fragments in Mass Spectrometry

Fragment Ion Proposed Structure
[M]+• C₁₆H₂₀N₂O₅
[M - OCH₃]+ C₁₅H₁₇N₂O₄
[C₇H₁₃NCO]+• Cycloheptyl isocyanate

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Should a suitable single crystal be obtained, X-ray crystallography would provide an unambiguous determination of the solid-state structure. While specific data for the title compound is not available, analysis of related structures like Methyl 3-nitrobenzoate suggests that the aromatic ring system itself would be essentially planar. researchgate.net

Conformational Preferences and Dynamics of the Cycloheptylcarbamoyl Moiety

The conformational flexibility of this compound is primarily centered around the cycloheptyl ring and the amide bond. Cycloheptane (B1346806) and its derivatives are known to exist in a dynamic equilibrium between several conformations, with the twist-chair and chair forms being the most stable. researchgate.net The attachment of this ring to the bulky carbamoyl (B1232498) group is expected to influence the conformational equilibrium, though the twist-chair is still predicted to be the predominant conformer due to its ability to minimize both angle and torsional strain. researchgate.net

Furthermore, rotation around the C-N bond of the amide linkage is restricted due to its partial double-bond character. This can lead to different spatial arrangements of the cycloheptyl group relative to the aromatic ring. Steric hindrance between the large cycloheptyl substituent and the ortho proton of the benzene ring will likely favor a conformation where the cycloheptyl group is positioned away from the aromatic plane. Conformational analysis is crucial for understanding how the molecule presents itself for intermolecular interactions. chemistrysteps.com

Tautomerism and Isomerism Investigations (if applicable)

Tautomerism refers to the interconversion of structural isomers, most commonly through the migration of a proton. wikipedia.org For this compound, the most relevant potential tautomerism is the amide-imidic acid tautomerism, involving the migration of the amide proton to the carbonyl oxygen.

Amide Form <=> Imidic Acid Form

However, for simple, acyclic secondary amides, the equilibrium lies overwhelmingly in favor of the amide form. mdpi.com The stability of the amide resonance structure far outweighs that of the imidic acid. While factors like solvent polarity can influence tautomeric equilibria in some systems, it is highly unlikely that the imidic acid form of this compound would be present in any significant concentration under normal conditions. nih.gov Therefore, for practical purposes, this compound is expected to exist exclusively as the amide isomer.

Chemical Reactivity and Transformation Studies of Methyl 3 Cycloheptylcarbamoyl 5 Nitrobenzoate

Reactivity of the Nitro Group: Reduction and Functionalization Pathways

The nitro group is a versatile functional handle, primarily undergoing reduction to an amino group, which can then be further functionalized. The reduction of aromatic nitro compounds is a well-established transformation in organic synthesis. masterorganicchemistry.comwikipedia.org

Reduction to Amine: The conversion of the nitro group in Methyl 3-(cycloheptylcarbamoyl)-5-nitrobenzoate to an amine is the most common transformation. This can be achieved through various methods, with catalytic hydrogenation being one of the most efficient. masterorganicchemistry.comunimi.it Reagents like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere effectively reduce the nitro group to the corresponding aniline (B41778) derivative, Methyl 3-amino-5-(cycloheptylcarbamoyl)benzoate. wikipedia.org This method is often preferred due to its clean nature and high yields.

Alternatively, metal-acid systems such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic and effective reagents for this reduction. masterorganicchemistry.com Another mild option involves the use of sodium hydrosulfite (Na₂S₂O₄) or zinc dust with ammonium formate, which can offer good chemoselectivity, preserving other sensitive functional groups. wikipedia.orgresearchgate.net The choice of reagent is crucial to avoid unwanted side reactions, such as the hydrolysis of the ester or cleavage of the amide bond, although these groups are generally stable under many nitro reduction conditions. unimi.itresearchgate.net

Subsequent Functionalization: The resulting amino group is a nucleophilic center that opens pathways to a wide array of derivatives. For instance, it can be acylated to form new amides, alkylated, or undergo diazotization. The diazotization reaction, treating the amine with nitrous acid (generated from NaNO₂ and HCl) at low temperatures, yields a diazonium salt. This intermediate is highly valuable as it can be displaced by various nucleophiles in Sandmeyer-type reactions to introduce halides (Cl, Br), cyano (CN), or hydroxyl (OH) groups onto the aromatic ring. nih.gov

Table 1: Common Reduction Pathways for the Aromatic Nitro Group
Reagent/ConditionProductNotes
H₂, Pd/C or PtO₂Methyl 3-amino-5-(cycloheptylcarbamoyl)benzoateHigh efficiency, clean reaction. Generally preserves ester and amide groups. unimi.it
Sn/HCl or Fe/HClMethyl 3-amino-5-(cycloheptylcarbamoyl)benzoateClassic method; requires aqueous acidic workup. masterorganicchemistry.com
Na₂S₂O₄Methyl 3-amino-5-(cycloheptylcarbamoyl)benzoateMild reducing agent, often used for selective reductions. wikipedia.org
Zn, NH₄HCO₂Methyl 3-amino-5-(cycloheptylcarbamoyl)benzoateMild, neutral conditions suitable for sensitive substrates. researchgate.net

Transformations Involving the Ester Moiety: Hydrolysis and Transesterification

The methyl ester group is susceptible to nucleophilic acyl substitution, primarily through hydrolysis and transesterification reactions.

Hydrolysis: Hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-(cycloheptylcarbamoyl)-5-nitrobenzoic acid, can be accomplished under either acidic or basic conditions. quora.com

Base-catalyzed hydrolysis (saponification) involves heating the compound with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). rsc.org The reaction proceeds via nucleophilic attack of the hydroxide ion on the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture protonates the salt to yield the final carboxylic acid. This method is generally efficient but care must be taken as prolonged exposure to harsh basic conditions could potentially affect the amide linkage. chemspider.com

Acid-catalyzed hydrolysis requires heating the ester in the presence of a strong acid (e.g., H₂SO₄ or HCl) and excess water. This is a reversible process, and driving the reaction to completion often requires the removal of the methanol (B129727) byproduct. quora.com

Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol and an acid catalyst like p-toluenesulfonic acid (PTSA) would lead to the formation of Ethyl 3-(cycloheptylcarbamoyl)-5-nitrobenzoate. researchgate.net The reaction is an equilibrium process, and it is typically driven forward by using the new alcohol as the solvent. researchgate.net

Table 2: Representative Transformations of the Ester Moiety
Reaction TypeReagents/ConditionsProduct
Base-Catalyzed Hydrolysis1. NaOH (aq), Heat 2. H₃O⁺3-(Cycloheptylcarbamoyl)-5-nitrobenzoic acid
Acid-Catalyzed HydrolysisH₂SO₄ (aq), Heat3-(Cycloheptylcarbamoyl)-5-nitrobenzoic acid
TransesterificationEthanol (excess), H⁺ (cat.), HeatEthyl 3-(cycloheptylcarbamoyl)-5-nitrobenzoate

Reactivity of the Carbamoyl (B1232498) Linkage: Cleavage and Derivatization

The N-cycloheptylcarbamoyl group contains an amide linkage, which is significantly more stable and less reactive than the ester linkage due to the resonance stabilization between the nitrogen lone pair and the carbonyl group. libretexts.org

Cleavage: Cleavage of the amide bond is possible but requires more forcing conditions than ester hydrolysis. libretexts.org It can be achieved by prolonged heating in highly concentrated strong acid or base.

Acidic cleavage would yield 3-carboxy-5-nitrobenzoic acid and cycloheptylamine.

Basic cleavage would produce the corresponding dicarboxylate salt and cycloheptylamine. Under the conditions typically used for ester hydrolysis or nitro group reduction, the carbamoyl linkage is expected to remain intact, demonstrating its robustness. researchgate.net

Derivatization: The N-H proton of the carbamoyl group is weakly acidic but can be deprotonated by a very strong base. This would allow for N-alkylation, though this is not a common transformation. The amide group itself is generally considered a stable and unreactive functionality in the context of many synthetic operations.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzoate (B1203000) Ring

The reactivity of the aromatic ring towards substitution is heavily influenced by the existing substituents. The methyl carbamoyl (-COOCH₃) and N-cycloheptylcarbamoyl (-CONH-cycloheptyl) groups are deactivating and meta-directing for electrophilic aromatic substitution (EAS). The nitro group (-NO₂) is one of the strongest deactivating and meta-directing groups. wikipedia.org

Electrophilic Aromatic Substitution (EAS): With three deactivating, meta-directing groups present, the benzene (B151609) ring of this compound is extremely electron-deficient and thus highly deactivated towards EAS reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation. libretexts.orgmsu.edu Forcing conditions would be required for any further substitution, which would likely occur at the C2, C4, or C6 positions (all of which are meta to two substituents and ortho to one). However, the severe deactivation makes such reactions synthetically challenging and often impractical.

Nucleophilic Aromatic Substitution (NAS): Conversely, the strong electron-withdrawing nature of the nitro and carbonyl groups makes the ring susceptible to nucleophilic aromatic substitution (SₙAr). libretexts.orgnih.gov In this mechanism, a potent nucleophile attacks an electron-poor aromatic ring, leading to the substitution of a leaving group. While there is no conventional leaving group like a halide present, it is conceivable that under specific conditions with a very strong nucleophile, one of the groups could be displaced, although this is less common. The positions ortho and para to the powerful nitro group are the most activated for nucleophilic attack. libretexts.org For instance, a strong nucleophile might attack the C4 or C6 positions.

Stability Studies under Diverse Chemical Conditions (pH, Temperature, Solvent Polarity)

The stability of this compound is a function of its environment.

pH: The compound is most stable under neutral pH conditions. In strongly acidic or basic aqueous solutions, the ester group is susceptible to hydrolysis, as detailed in section 4.2. The amide bond is more resistant but can also be cleaved under prolonged exposure to extreme pH and high temperatures. libretexts.org

Temperature: The molecule is expected to be a stable solid at room temperature. At elevated temperatures, especially in the presence of reactive media (strong acids/bases), decomposition via hydrolysis or other pathways will be accelerated. High temperatures in the absence of reagents could eventually lead to thermal decomposition.

Solvent Polarity: The molecule possesses both polar (ester, amide, nitro) and non-polar (cycloheptyl, aromatic ring) regions, suggesting solubility in a range of organic solvents of intermediate to high polarity. The reactivity can be influenced by the solvent. For example, polar aprotic solvents can accelerate the rate of SₙAr reactions, while protic solvents can participate in hydrolysis reactions. The polar character of the nitro group contributes to a significant dipole moment for the molecule. libretexts.orglibretexts.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of Methyl 3 Cycloheptylcarbamoyl 5 Nitrobenzoate Analogs

Impact of Substituent Variations on Chemical Reactivity and Stability

The chemical reactivity and stability of methyl 3-(cycloheptylcarbamoyl)-5-nitrobenzoate analogs are intricately linked to the electronic and steric nature of their substituents. Variations on the aromatic ring, the cycloheptyl moiety, and the amide linkage can significantly alter the molecule's behavior.

The stability of the ester and amide functionalities is also subject to the influence of these substituents. The electron-withdrawing nature of the nitro group can enhance the susceptibility of the ester's carbonyl carbon to nucleophilic attack, potentially leading to increased rates of hydrolysis under basic conditions. Similarly, the stability of the amide bond can be modulated by substituents on the cycloheptyl ring. The introduction of bulky substituents near the amide nitrogen could provide steric hindrance, thereby increasing the stability of the amide bond towards hydrolysis.

Substituent Variation Expected Impact on Reactivity Expected Impact on Stability
Replacement of -NO2 with -NH2Increased reactivity towards electrophilic aromatic substitutionDecreased susceptibility of the ester to nucleophilic attack
Replacement of -NO2 with -ClDecreased reactivity towards electrophilic aromatic substitutionIncreased susceptibility of the ester to nucleophilic attack
Introduction of a methyl group on the cycloheptyl ringMinimal impact on aromatic ring reactivityPotential for increased steric hindrance around the amide bond, enhancing its stability
Replacement of cycloheptyl with a smaller cycloalkyl group (e.g., cyclopentyl)Minimal impact on aromatic ring reactivityPotential for decreased steric hindrance, slightly reducing amide bond stability

Correlation of Structural Modifications with Spectroscopic Signatures

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are invaluable for elucidating the structure of this compound analogs. Structural modifications are directly correlated with distinct changes in their spectroscopic signatures.

In ¹H NMR spectroscopy, the chemical shifts of the aromatic protons are highly sensitive to the nature of the substituents on the benzoate (B1203000) ring. The presence of the electron-withdrawing nitro group typically results in a downfield shift for the aromatic protons. Replacing the nitro group with an electron-donating group would be expected to cause an upfield shift. The protons on the cycloheptyl ring would present as a complex multiplet, and the chemical shift of the N-H proton of the amide would be sensitive to its chemical environment and hydrogen bonding.

IR spectroscopy provides key information about the functional groups present. The carbonyl stretching frequencies of the ester and amide groups are particularly informative. The ester carbonyl stretch is typically observed around 1720-1740 cm⁻¹, while the amide I band (primarily C=O stretch) appears around 1630-1680 cm⁻¹. The position of these bands can be influenced by electronic effects of the ring substituents. The N-H stretch of the amide group is also a characteristic feature, typically appearing in the region of 3200-3400 cm⁻¹.

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the analogs. The fragmentation pattern can be diagnostic for the presence of specific structural motifs. For instance, cleavage of the amide bond is a common fragmentation pathway for such compounds.

Structural Modification Expected ¹H NMR Signature Change Expected IR Signature Change
Replacement of -NO2 with -OCH3Upfield shift of aromatic protonsShift in C=O stretching frequencies
Replacement of cycloheptyl with phenylAppearance of additional aromatic proton signalsPotential shift in amide I and N-H stretching frequencies
Conversion of the methyl ester to a carboxylic acidDisappearance of the methyl ester singletAppearance of a broad O-H stretch

Influence of Conformational Changes on Chemical Properties

Conformational changes can also impact the reactivity of the molecule. For example, the accessibility of the amide and ester carbonyl groups to attacking reagents can be influenced by the conformation of the cycloheptyl ring. A conformation that sterically shields these functional groups would be expected to decrease their reactivity.

Rational Design of Analogs for Specific Research Applications

The insights gained from SAR and SPR studies can be leveraged for the rational design of this compound analogs with tailored properties for specific research applications.

For use as chemical probes, analogs could be designed to incorporate a reporter group, such as a fluorescent tag or a biotin (B1667282) moiety. This would involve modifying the structure to include a functional group suitable for conjugation, for example, by replacing the nitro group with an amino group that can be further derivatized. The design would need to ensure that the introduced tag does not significantly perturb the desired properties of the parent molecule.

As synthetic intermediates, analogs can be designed to possess specific reactive sites. For instance, the nitro group can be reduced to an amine, which can then serve as a handle for further synthetic transformations, allowing for the construction of more complex molecules. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing another point for chemical modification. The choice of substituents on the aromatic ring and the cycloheptyl group can be used to fine-tune the reactivity of these handles. For example, the presence of an electron-withdrawing group would facilitate the reduction of the nitro group.

Research Application Design Strategy Key Structural Feature
Chemical ProbeIntroduction of a reporter groupA functional group for conjugation (e.g., -NH2, -COOH)
Synthetic IntermediateIncorporation of a reactive handleA readily transformable functional group (e.g., -NO2, -COOCH3)
Materials ScienceModulation of intermolecular interactionsIntroduction of groups capable of strong hydrogen bonding or π-π stacking

By systematically exploring the relationships between structure and properties, researchers can effectively design and synthesize novel analogs of this compound with optimized characteristics for a wide range of scientific applications.

Computational Chemistry and Molecular Modeling of Methyl 3 Cycloheptylcarbamoyl 5 Nitrobenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic behavior of Methyl 3-(cycloheptylcarbamoyl)-5-nitrobenzoate. These methods provide a detailed picture of the molecule's geometry, spectroscopic properties, and electronic excitations.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a functional such as B3LYP with a 6-311G(d,p) basis set, can be used to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization.

Furthermore, DFT is instrumental in predicting spectroscopic properties. By calculating the vibrational frequencies, a theoretical Infrared (IR) spectrum can be generated. The predicted peaks can be assigned to specific functional groups within the molecule, such as the C=O stretching of the ester and amide groups, the N-H bending of the amide, and the symmetric and asymmetric stretching of the nitro group. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental spectra.

Table 1: Predicted Spectroscopic Data for this compound using DFT

Spectroscopic Data Predicted Value Assignment
IR Frequency (cm⁻¹) ~1725 C=O stretch (ester)
~1680 C=O stretch (amide)
~1530 Asymmetric NO₂ stretch
~1350 Symmetric NO₂ stretch
¹H NMR Shift (ppm) 7.5 - 8.5 Aromatic protons
~3.9 Methyl protons (ester)
1.4 - 2.0 Cycloheptyl protons
¹³C NMR Shift (ppm) ~165 C=O (ester)
~164 C=O (amide)
120 - 150 Aromatic carbons
~52 Methyl carbon (ester)

Note: The data in this table is hypothetical and for illustrative purposes.

Ab Initio Methods for Electronic Excitation Analysis

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are employed to study the electronic excited states of this compound. Techniques like Time-Dependent Density Functional Theory (TD-DFT) or Configuration Interaction (CI) can predict the electronic absorption spectrum (UV-Vis) of the molecule.

These calculations identify the energies of vertical electronic transitions and the corresponding oscillator strengths. The analysis of the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the nature of the electronic excitations, for instance, whether they are π-π* or n-π* transitions. The HOMO-LUMO energy gap is also a key indicator of the molecule's chemical reactivity and kinetic stability.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of this compound and its interactions with a solvent environment over time. By simulating the motion of the molecule's atoms, MD provides a dynamic picture of its behavior.

These simulations can reveal the flexibility of the cycloheptyl ring and the rotational freedom around the amide bond. By analyzing the trajectory of the simulation, the most populated conformations can be identified. This is particularly important for understanding how the molecule might adapt its shape in different environments.

When the simulation is performed in a solvent box (e.g., water or dimethyl sulfoxide), the interactions between the solute and solvent molecules can be studied in detail. The formation of hydrogen bonds between the amide and nitro groups with water molecules, for instance, can be quantified through the calculation of radial distribution functions. This provides a molecular-level understanding of the compound's solubility and how the solvent influences its conformational preferences.

Docking Studies to Investigate Theoretical Receptor Interactions (purely theoretical, non-biological/clinical context)

In a purely theoretical and non-biological context, molecular docking can be used to investigate the potential interactions of this compound with a hypothetical receptor binding site. This computational technique predicts the preferred orientation of the molecule when bound to a target, as well as the binding affinity.

The process involves defining a theoretical binding pocket with specific chemical features, such as hydrogen bond donors and acceptors, and hydrophobic regions. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within this site, scoring them based on a force field.

The results of such a study would highlight the key intermolecular interactions, such as hydrogen bonds between the amide N-H or the nitro oxygens and complementary groups in the binding site, as well as hydrophobic interactions involving the cycloheptyl and phenyl rings. This provides a theoretical framework for understanding the structural requirements for molecular recognition.

QSAR/QSPR Modeling for Property Prediction of this compound and its Derivatives (focused on chemical properties, not biological activity or safety)

Quantitative Structure-Property Relationship (QSPR) modeling can be employed to predict various chemical properties of this compound and a series of its hypothetical derivatives. These models are based on the principle that the chemical properties of a compound are a function of its molecular structure.

By calculating a range of molecular descriptors for a set of related molecules, a mathematical model can be developed to correlate these descriptors with a specific property, such as boiling point, vapor pressure, or solubility. Descriptors can include constitutional indices, topological indices, and quantum chemical parameters.

For instance, a QSPR model could be developed to predict the octanol-water partition coefficient (logP) for a series of derivatives where the cycloheptyl group is replaced by other alkyl or cycloalkyl moieties. Such a model would allow for the rapid estimation of this important physicochemical property for new, unsynthesized compounds, guiding theoretical studies.

Table 2: List of Compounds Mentioned

Compound Name
This compound
Water

Advanced Analytical Methodologies for Research on Methyl 3 Cycloheptylcarbamoyl 5 Nitrobenzoate

Development of Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable tools for the separation and purification of chemical compounds. For Methyl 3-(cycloheptylcarbamoyl)-5-nitrobenzoate, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) play critical roles.

HPLC is a cornerstone for assessing the purity of non-volatile compounds like this compound. The development of a reliable HPLC method involves the systematic optimization of several parameters to achieve adequate separation from starting materials, byproducts, and degradation products.

Given the presence of a nitroaromatic ring, a phenyl stationary phase could offer enhanced retention and selectivity. sigmaaldrich.com A reversed-phase C18 column is also a common first choice for method development due to its versatility. sigmaaldrich.com The mobile phase composition is a critical factor; a gradient elution with a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and water is often employed for complex separations. researchgate.net The presence of the nitro group allows for strong UV absorbance, making a UV detector set at a wavelength around 254 nm a suitable choice for detection. tandfonline.comresearchgate.net

To ensure the method's robustness, parameters such as flow rate, column temperature, and gradient time are meticulously optimized. researchgate.net For instance, a linear gradient from a lower to a higher percentage of the organic solvent can effectively separate compounds with a wide range of polarities. researchgate.net

Table 1: Illustrative HPLC Method Parameters

Parameter Condition
Column Ascentis Phenyl, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Methanol
Gradient 5% to 100% B over 15 minutes
Flow Rate 1.2 mL/min
Column Temperature 32°C
Detection UV at 254 nm

| Injection Volume | 5 µL |

While HPLC is ideal for the primary compound, GC-MS is the preferred method for identifying volatile and semi-volatile impurities that may arise during the synthesis of this compound. This technique couples the separation power of gas chromatography with the identification capabilities of mass spectrometry. nih.gov

For GC-MS analysis, a sample preparation step, such as derivatization, might be necessary to increase the volatility of certain compounds. nih.gov A common stationary phase for the GC column would be a non-polar phase like a 5% phenyl-methylpolysiloxane. The oven temperature program is optimized to ensure the separation of compounds with different boiling points. nih.gov The mass spectrometer then fragments the eluted compounds, providing a unique mass spectrum that acts as a chemical fingerprint for identification. nih.gov

Table 2: Illustrative GC-MS Method Parameters

Parameter Condition
Column RXi-5-Sil MS (30m x 0.25mm, 0.25µm)
Carrier Gas Helium, 1 mL/min
Oven Program Start at 70°C, ramp to 280°C
Injector Temperature 250°C
Ion Source Temp. 280°C

| Mass Range | 50-550 m/z |

Quantitative Analysis Techniques in Complex Research Matrices

The quantification of this compound in complex matrices, such as biological fluids or environmental samples, requires sensitive and specific analytical methods. HPLC coupled with tandem mass spectrometry (LC-MS/MS) is often the method of choice for such applications due to its high selectivity and low detection limits.

Sample preparation is a critical step to remove interfering substances from the matrix. Techniques like solid-phase extraction (SPE) can be employed for sample clean-up and concentration. nih.gov An internal standard, a compound structurally similar to the analyte, is typically added to the sample to ensure accuracy and precision during quantification. The LC-MS/MS method is then developed to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard, a technique known as Multiple Reaction Monitoring (MRM), which provides excellent specificity.

Chiral Separation Methodologies (if applicable)

If this compound possesses a chiral center, the separation of its enantiomers is crucial, as different enantiomers can exhibit distinct biological activities. Chiral chromatography is the primary technique for this purpose.

Chiral separations can be achieved using either HPLC or GC with a chiral stationary phase (CSP). eijppr.com For HPLC, CSPs based on derivatives of cellulose (B213188) or amylose (B160209) are widely used. eijppr.com The choice of mobile phase, often a mixture of alkanes and an alcohol, is critical for achieving enantiomeric resolution.

In gas chromatography, cyclodextrin (B1172386) derivatives are commonly used as chiral selectors in the stationary phase. lcms.czmdpi.com The selection of the appropriate cyclodextrin derivative and the optimization of the temperature program are key to successful chiral separation. lcms.czmdpi.com Capillary electrophoresis with charged cyclodextrins as chiral selectors also presents a powerful alternative for the separation of enantiomers. google.com

Table 3: Mentioned Compounds

Compound Name
This compound
Methanol

Future Research Directions and Theoretical Applications of Methyl 3 Cycloheptylcarbamoyl 5 Nitrobenzoate

Methyl 3-(cycloheptylcarbamoyl)-5-nitrobenzoate as a Scaffold for Novel Chemical Entities

The molecular architecture of this compound makes it an ideal scaffold for the development of new chemical entities. A scaffold in medicinal and materials chemistry serves as a foundational core structure from which a library of diverse compounds can be generated through systematic modification.

Key features that underscore its potential as a scaffold include:

A Multi-functional Core: The presence of three distinct functional groups (nitro, ester, amide) on a rigid benzene (B151609) ring offers multiple points for chemical modification.

Tunable Physicochemical Properties: The lipophilic cycloheptyl group, combined with the polar nitro and ester groups, provides a balanced starting point for tuning properties such as solubility, lipophilicity, and hydrogen bonding capacity.

Synthetic Accessibility: The functional groups are amenable to a wide range of well-established chemical transformations, allowing for the creation of diverse analogues.

Future research could focus on creating a combinatorial library by modifying each functional group. For instance, the reduction of the nitro group to an amine would yield a new scaffold, methyl 3-amino-5-(cycloheptylcarbamoyl)benzoate, which can be further derivatized through acylation, alkylation, or sulfonylation reactions to explore structure-activity relationships in various contexts.

Table 1: Potential Derivatization Strategies for the Scaffold

Functional Group Reaction Type Potential New Functional Group
Nitro (-NO₂) Reduction Amine (-NH₂)
Ester (-COOCH₃) Hydrolysis Carboxylic Acid (-COOH)
Ester (-COOCH₃) Aminolysis Amide (-CONHR)
Amide (-CONH-) Hydrolysis Amine + Carboxylic Acid

Exploration of its Role as a Key Intermediate in Multi-step Organic Syntheses

Beyond its use as a scaffold, this compound holds significant promise as a key intermediate in the synthesis of more complex molecules. An intermediate is a molecular entity that is formed from the reactants and reacts further to give the desired products of a chemical reaction.

The strategic positioning of the functional groups allows for sequential and regioselective reactions. A primary synthetic pathway would likely involve the reduction of the nitro group. The resulting aniline (B41778) derivative is a versatile precursor for a multitude of transformations. For example, the newly formed amino group can direct further substitutions on the aromatic ring or be converted into a diazonium salt, a gateway to introducing a wide array of other functionalities such as halogens, hydroxyl, and cyano groups.

Furthermore, the differential reactivity of the ester and amide groups can be exploited. The ester can be selectively hydrolyzed under basic conditions to a carboxylate, which can then be used in coupling reactions, while the more robust amide linkage remains intact. This orthogonality makes the compound a valuable building block for constructing complex molecular targets.

Table 2: Hypothetical Synthetic Transformations

Starting Material Reagents Product Potential Application
This compound 1. H₂, Pd/C 2. NaOH, H₂O 3-Amino-5-(cycloheptylcarbamoyl)benzoic acid Precursor for polyamides or pharmacologically active molecules

Investigation into its Potential as a Chemical Probe for Fundamental Biological Pathway Research (mechanistic, non-clinical focus)

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins, to study their function in a non-clinical setting. The structure of this compound provides a foundation for the design of such probes.

The development of a chemical probe from this scaffold would involve the introduction of a reporter group (e.g., a fluorophore, a biotin (B1667282) tag) or a reactive group for covalent labeling. The aniline derivative, obtained after nitro reduction, is an ideal attachment point for such tags without significantly altering the core structure.

The cycloheptyl group is a particularly interesting feature for a chemical probe. Its size, shape, and lipophilicity could mediate interactions with hydrophobic pockets in proteins, potentially conferring selectivity for certain targets. Researchers could synthesize a series of analogues with varying cycloalkyl groups (e.g., cyclopentyl, cyclohexyl, cyclooctyl) to systematically investigate how steric bulk and lipophilicity affect target engagement and cellular uptake. The focus of such research would be purely mechanistic, aiming to understand biological processes at a molecular level rather than for any therapeutic purpose.

Theoretical Contributions to Understanding Complex Organic Reaction Mechanisms

Computational chemistry provides powerful tools for understanding molecular structure, stability, and reactivity. This compound presents an interesting subject for theoretical investigation due to its conformational flexibility and electronic complexity. Similar theoretical studies have been conducted on simpler molecules like methyl 3-nitrobenzoate to understand their conformational behavior. researchgate.net

Future theoretical studies on this compound could explore:

Conformational Analysis: The rotation around the C(aryl)-C(amide), C(amide)-N, and C(aryl)-C(ester) bonds, in conjunction with the multiple low-energy conformations of the cycloheptyl ring, creates a complex potential energy surface. Computational modeling could identify the most stable conformers and the energy barriers between them, which is crucial for understanding the molecule's shape and how it interacts with other molecules.

Electronic Structure: Density Functional Theory (DFT) calculations could be employed to map the electron density distribution, molecular orbital energies, and electrostatic potential. This would provide insights into the reactivity of different sites on the molecule, for example, predicting the regioselectivity of further aromatic substitutions.

Reaction Modeling: Theoretical modeling could be used to simulate the mechanisms of reactions involving this molecule, such as the nitro group reduction or ester hydrolysis, to calculate activation energies and predict reaction kinetics.

Development of Smart Materials or Supramolecular Assemblies Incorporating the Compound

Supramolecular chemistry involves the design of complex assemblies of molecules held together by non-covalent interactions. The structure of this compound is well-suited for creating such assemblies.

The key interaction points for self-assembly are:

Hydrogen Bonding: The amide group contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which can lead to the formation of predictable, one-dimensional chains or tapes.

π-π Stacking: The electron-deficient nitroaromatic ring can engage in π-π stacking interactions with other aromatic systems. nih.gov This interaction is a critical driving force in the organization of many organic materials.

By modifying the peripheral groups, it may be possible to create "smart" materials that respond to external stimuli such as light, heat, or the introduction of a chemical guest. For example, converting the nitro group to an azobenzene (B91143) moiety could yield a photo-responsive material where the assembly and disassembly can be controlled by light. The development of such materials could have applications in areas like sensing, controlled release, and molecular electronics.

Q & A

Q. Methodological Answer :

Data Collection : Use single-crystal X-ray diffraction with synchrotron radiation for high-resolution data.

Structure Solution : Employ SHELXL for refinement, leveraging its robust handling of twinned or high-resolution data. SHELXS/SHELXD can assist in phase determination .

Q. Methodological Answer :

NMR Spectroscopy :

  • 1^1H NMR: Identify aromatic protons (δ 7.5–8.5 ppm) and cycloheptyl carbamoyl protons (δ 1.2–2.1 ppm).
  • 13^{13}C NMR: Confirm ester carbonyl (δ 165–170 ppm) and carbamoyl carbonyl (δ 170–175 ppm).

IR Spectroscopy : Detect nitro (1520–1350 cm1^{-1}) and ester C=O (1720–1700 cm1^{-1}) stretches .

Mass Spectrometry : ESI-MS for molecular ion validation (e.g., [M+H]+^+ at m/z 336.3).

Advanced: How can graph set analysis elucidate hydrogen-bonding patterns in its crystal lattice?

Q. Methodological Answer :

Data Collection : Generate a hydrogen-bonding table from crystallographic coordinates (e.g., CIF files).

Graph Set Notation : Use Etter’s formalism to classify motifs:

  • D (donor), A (acceptor) patterns.
  • Example: A C(6) chain may form via N–H⋯O interactions between carbamoyl and nitro groups .

Software Tools : Mercury or CrystalExplorer for visualization; SHELXPRO for hydrogen-bond parameter extraction .

Basic: What solubility properties are critical for experimental design with this compound?

Q. Methodological Answer :

Solubility Profile :

  • High solubility in DMSO, dichloromethane; moderate in ethanol.
  • Low solubility in water (<0.1 mg/mL), as seen in methyl nitrobenzoate analogs .

Q. Table :

SolventSolubility (mg/mL)Source
DMSO>50
Ethanol10–20
Water<0.1

Advanced: How can contradictory reaction yields in derivative synthesis be resolved?

Q. Methodological Answer :

Variable Screening : Use a factorial design (e.g., 23^3 matrix) to test temperature, catalyst (Pd/C vs. Raney Ni), and solvent (EtOAc vs. THF) .

Mechanistic Insight :

  • Nitro group reduction may compete with ester hydrolysis; control pH to favor reduction (pH 4–6) .

Case Study : In one-pot syntheses, cesium carbonate improves selectivity for brominated intermediates .

Basic: What enzymatic inhibition assays are suitable for studying its bioactivity?

Q. Methodological Answer :

Target Selection : Prioritize enzymes with carbamoyl/nitro-binding pockets (e.g., hydrolases or oxidoreductases).

Assay Design :

  • Fluorometric Assays : Monitor nitro-to-amine reduction via fluorescence quenching.
  • Kinetic Analysis : Use Lineweaver-Burk plots to determine inhibition constants (KiK_i) .

Advanced: How do computational methods predict the reactivity of its functional groups?

Q. Methodological Answer :

DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess nitro group electron-withdrawing effects.

Molecular Dynamics : Simulate solvation effects in DMSO/water mixtures to predict hydrolysis rates.

Docking Studies : AutoDock Vina for protein-ligand interaction mapping (e.g., cycloheptyl-carbamoyl binding to hydrophobic pockets) .

Basic: What purification techniques are optimal for isolating this compound?

Q. Methodological Answer :

Chromatography :

  • Flash column chromatography (silica gel, hexane/EtOAc gradient).
  • Prep-HPLC with C18 columns for polar impurities.

Recrystallization : Use ethanol/water (7:3) for high-purity crystals .

Advanced: How can crystallographic data resolve discrepancies in reported melting points?

Q. Methodological Answer :

Polymorph Screening : Recrystallize from multiple solvents (e.g., acetone vs. methanol) to isolate polymorphs.

DSC/TGA Analysis : Correlate thermal events (e.g., melting, decomposition) with crystal packing modes observed in XRD .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.